molecular formula C7H13NO4S2 B155038 Nereistoxin oxalate CAS No. 1631-52-3

Nereistoxin oxalate

Cat. No. B155038
CAS RN: 1631-52-3
M. Wt: 239.3 g/mol
InChI Key: CTHWFFMDTBCNNE-UHFFFAOYSA-N
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Description

Nereistoxin (NTX) is a neurotoxic compound originally isolated from the marine annelid worm Lumbriconereis heteropoda, which has been known to cause death in carnivorous insects that come into contact with the worm used as bait by anglers . It is characterized by a faintly yellow crystalline form of hydrogen oxalate with an unpleasant odor, soluble in fat solvents, and insoluble in water . The empirical formula of nereistoxin has been determined to be C5H9NS2, and it is known to exert a strong action on the nervous system while slightly affecting internal organs and blood .

Synthesis Analysis

An improved synthesis of nereistoxin has been achieved through a series of intermediates, suggesting the occurrence of cyclic sulfonium and cyclic immonium intermediates during the synthesis process . This synthesis pathway allows for the preparation of a number of amines related to nereistoxin, which could be useful for further study and potential applications .

Molecular Structure Analysis

The molecular structure of nereistoxin has been determined to be 4-N,N-dimethylamino-1,2-dithiolane, supported by evidence such as the presence of a 1,2-dithiolane ring and NMR spectroscopy . This structure is unique due to its cyclic nature and the inclusion of a disulfide bond .

Chemical Reactions Analysis

Nereistoxin has been found to interact with nicotinic acetylcholine receptors (nAChRs) in vertebrates and molluscan ACh binding proteins . It acts as an antagonist at these receptors, and modifications to its structure, such as methylation, can affect its binding affinity . Additionally, nereistoxin and its derivatives have been shown to have neuromuscular blocking and convulsive actions .

Physical and Chemical Properties Analysis

Nereistoxin's physical properties include its crystalline form and solubility characteristics . Chemically, it is reactive with most alkaloid reagents and can reduce Fehling and ammoniacal silver nitrate solutions . Its toxicity is enhanced in alkaline conditions and it loses toxicity when treated with potassium permanganate . The compound also exhibits redox effects on neuronal nicotinic acetylcholine receptors, which can be selectively reversed by oxidizing compounds .

Relevant Case Studies

A fatal case of cartap intoxication, where nereistoxin was detected in postmortem specimens, demonstrated the neurotoxic effects of nereistoxin in humans, leading to respiratory failure . The study provided valuable data on the concentrations of nereistoxin in different biological fluids and highlighted the importance of advanced analytical methods for its detection .

Scientific Research Applications

Chemical Properties and Biological Activity

Nereistoxin oxalate, initially discovered in a marine worm used as fishing bait, has intriguing chemical properties. It is a neurotoxic substance that exerts a strong action on the nervous system. Research has shown it to be a tertiary amine with a cyclic disulfide ring, suggesting its potential in studying organic sulfur compounds in biological materials (Hashimoto & Okaichi, 1960).

Neurophysiological Impact

Nereistoxin oxalate influences neuromuscular transmission without causing depolarization, impacting both sodium and potassium components of the end-plate current. This suggests its utility in researching the mechanisms of neuromuscular blockade (Deguchi, Narahashi, & Haas, 1971).

Analytical Methods

The compound's effect on nicotinic cholinergic transmission has prompted the development of advanced analytical methods, like high-performance liquid chromatography with electrochemical detection, to simultaneously detect nereistoxin and its reduced form, dihydronereistoxin (Fisher, Xie, & Loring, 1993).

Insecticidal Properties

Research has also explored its insecticidal properties. Although nereistoxin has lower toxicity compared to other insecticides, its neuroactive nature makes it a candidate for developing new insecticides, offering a different mode of action from current ones (Sakai, 1964).

Redox Effects on Neuronal Receptors

Nereistoxin's redox effects on neuronal nicotinic receptors, particularly in chick retina, have been a subject of study, suggesting its potential as a tool in neuropharmacological research (Xie, Lane, & Loring, 1993).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Although nereistoxin insecticides are banned for animal husbandry operations, they are still used because of their high insecticidal activities. Therefore, a reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and nereistoxin in foods of animal origins was developed .

properties

IUPAC Name

N,N-dimethyldithiolan-4-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHWFFMDTBCNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CSSC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936786
Record name Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nereistoxin oxalate

CAS RN

1631-52-3
Record name Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nereistoxin Oxalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
DH Fisher, Y Xie, R Loring - Analytical letters, 1993 - Taylor & Francis
… Other possibilities include that nereistoxin oxalate as supplied is not pure and contains dihydronereistoxin, or that nereistoxin acts as a simple competitive antagonist. We report here a …
Number of citations: 11 www.tandfonline.com
曹栄, 江藤守総 - Journal of Pesticide Science, 1989 - jlc.jst.go.jp
… Although the mp of the oxidation product was a little lower than that of the authentic nereistoxin oxalate (145-150C), all the other data indicated the product was identical to nereistoxin. …
Number of citations: 15 jlc.jst.go.jp
H Lin, W Wen, Z Li, S Liu, Y Yang, L Liu… - Biomedical …, 2023 - Wiley Online Library
… Individual standard stock solutions of thiocyclam hydrogen oxalate and nereistoxin oxalate … hydrogen oxalate and nereistoxin oxalate were present in solution as thiocyclam and …
Y Park, S Choe, H Lee, J Jo, Y Park, E Kim… - Forensic Science …, 2015 - Elsevier
Nereistoxin(NTX) was originated from a marine annelid worm Lumbriconereis heteropoda and its analogue pesticides including cartap, bensultap, thiocyclam and thiobensultap have …
Number of citations: 39 www.sciencedirect.com
A Namera, T Watanabe, M Yashiki… - Journal of …, 1999 - academic.oup.com
A simple method for the analysis of nereistoxin and its metabolites in human serum using headspace solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (…
Number of citations: 55 academic.oup.com
AE Lund, RM Hollingworth, DL Shankland - Pesticide Biochemistry and …, 1979 - Elsevier
… with the exception of the nereistoxin oxalate which was kindly donated by Dr. T. Narahashi of … Nereistoxin oxalate (NTX), which binds to and blocks acetylcholine receptors in cock…
Number of citations: 64 www.sciencedirect.com
F Takahashi, N Yamamoto, M Todoriki, J Jin - Talanta, 2018 - Elsevier
… Pesticide residue analysis grade nereistoxin oxalate (4-N,N-dimethylamino-1,2-dithiolane) was purchased from Wako Pure Chemical Industries Ltd. (Osaka, Japan) and used as …
Number of citations: 26 www.sciencedirect.com
K Samidurai, A Saravanakumar - Parasitology research, 2011 - Springer
… The toxicity of nereistoxin oxalate varies with insect species and depends upon the application (Sakai 1967). Marine natural products provide a novel and rich source of chemical …
Number of citations: 15 link.springer.com
X Yang, S Li, Z Wang, SMY Lee… - Chemistry–An Asian …, 2018 - Wiley Online Library
The teratogenicity of the pesticide nereistoxin (NTX) and its derivative thiocyclam (THI) towards aquatic life was dramatically constrained by a synthetic nanoreceptor, cucurbit[7]uril, …
Number of citations: 16 onlinelibrary.wiley.com
K Nishiyama, K Tsuruta, M Ikeda, S Yoshimoto… - …, 2016 - jstage.jst.go.jp
Sensitive electrochemical detection of nereistoxin (NEX), a widely used insecticide, by reductive desorption is studied. NEX is adsorbed onto a gold single-crystal electrode via its …
Number of citations: 5 www.jstage.jst.go.jp

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